molecular formula C19H16ClFIN3O B3437123 N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide

Cat. No. B3437123
M. Wt: 483.7 g/mol
InChI Key: RVWQXXUVCZDSIP-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide, also known as CFIB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is a selective antagonist of the cannabinoid receptor CB1 and has been shown to have promising effects in the treatment of various diseases.

Mechanism of Action

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide selectively binds to the CB1 receptor, blocking the action of endocannabinoids and preventing the activation of downstream signaling pathways. This leads to a reduction in appetite and food intake, as well as an improvement in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide has been shown to have a number of biochemical and physiological effects, including a reduction in body weight and fat mass, an improvement in glucose tolerance and insulin sensitivity, and a decrease in liver fat accumulation. The compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide has several advantages for use in laboratory experiments, including its high selectivity for the CB1 receptor and its ability to block the action of endocannabinoids without affecting other signaling pathways. However, the compound has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for research on N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide, including the development of more efficient synthesis methods, the investigation of the compound's potential applications in the treatment of neurological disorders, and the exploration of its effects on other physiological systems. Additionally, further research is needed to determine the long-term safety and efficacy of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide in humans.

Scientific Research Applications

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide has been extensively studied for its potential applications in the treatment of various diseases, including obesity, diabetes, and neurological disorders. The compound has been shown to have a selective antagonistic effect on the CB1 receptor, which is involved in the regulation of appetite, metabolism, and pain perception.

properties

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFIN3O/c1-11-18(23-19(26)13-5-3-6-14(22)9-13)12(2)25(24-11)10-15-16(20)7-4-8-17(15)21/h3-9H,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWQXXUVCZDSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide
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N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide
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N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide
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N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide
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N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide
Reactant of Route 6
N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide

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